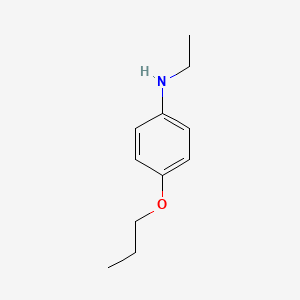
1,2,2-Tribromo-1H,1H-perfluorodecane
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 1,2,2-Tribromo-1H,1H-perfluorodecane consists of a carbon backbone with fluorine and bromine atoms attached. The presence of these atoms gives the compound its unique properties .Physical and Chemical Properties Analysis
This compound has a density of 2.2±0.1 g/cm3 . Its boiling point is 202.8±8.0 °C at 760 mmHg . The vapour pressure is 0.4±0.4 mmHg at 25°C . The compound has a molar refractivity of 54.3±0.3 cm3 . It has no H bond acceptors or donors . The polar surface area is 0 Å2 and the polarizability is 21.5±0.5 10-24 cm3 . The surface tension is 25.9±3.0 dyne/cm .Applications De Recherche Scientifique
Environmental Persistence and Degradation
Polyfluoroalkyl chemicals, including perfluoroalkyl moieties, have been extensively used in industrial and commercial applications due to their resistance to degradation and unique chemical properties. Research on microbial degradation of these substances highlights the environmental persistence and the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) through degradation processes. Understanding the degradation pathways and environmental fate of such chemicals is crucial for assessing their impact and managing their use and disposal (Liu & Avendaño, 2013).
Health and Environmental Risks of Fluorinated Alternatives
The quest for alternatives to PFASs has led to the development of novel fluorinated compounds. However, these alternatives have raised concerns regarding their potential environmental and health risks. Studies suggest that some of these novel fluorinated alternatives may exhibit similar or even more severe toxicities compared to legacy PFASs, indicating the need for thorough toxicological evaluation before considering them as safe replacements (Wang et al., 2019).
Water Treatment and Contaminant Removal
Given the widespread detection of PFASs in aquatic environments, including drinking water, understanding the effectiveness of water treatment methods in removing these substances is of paramount importance. Studies indicate that conventional water treatment processes may not substantially remove PFASs. However, activated carbon adsorption, ion exchange, and high-pressure membrane filtration show promise in controlling these contaminants, which is relevant for managing the presence of chemicals like 1,2,2-Tribromo-1H,1H-perfluorodecane in water supplies (Rahman, Peldszus, & Anderson, 2014).
Propriétés
IUPAC Name |
9,9,10-tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Br3F17/c11-1-2(12,13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)30/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAHWGDHPZKEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Br3F17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895346 | |
| Record name | 9,9,10-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59665-26-8 | |
| Record name | 9,9,10-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


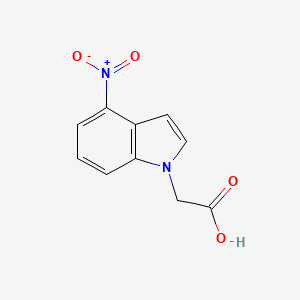
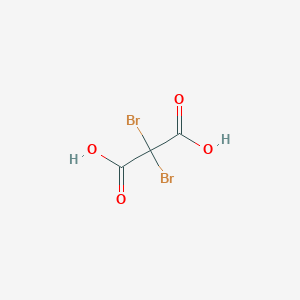
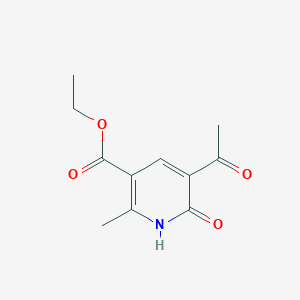
![5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine](/img/structure/B3146272.png)
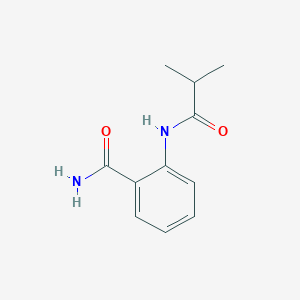
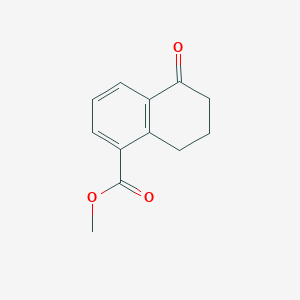

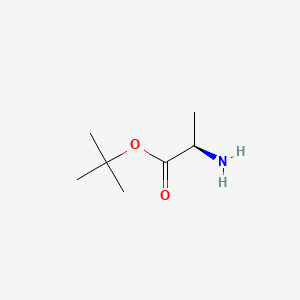
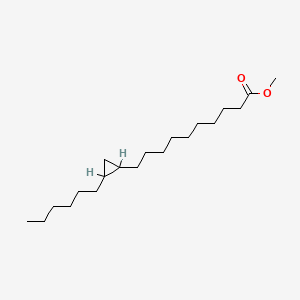
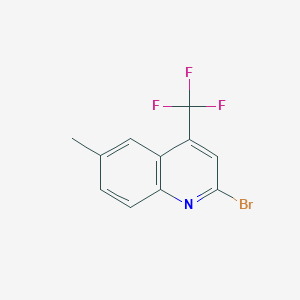
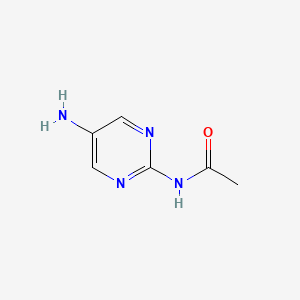

![7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3146360.png)
